Cas no 855308-65-5 (4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine)
4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine
- 2-Pyrimidinamine,4-(5-chloro-2-thienyl)-
- 4-(5-CHLORO-2-THIENYL)-2-PYRIMIDINAMINE
- 4-(5-CHLOROTHIEN-2-YL)PYRIMIDIN-2-AMINE
- 4-(5-chloro-2-thienyl)-2-pyrimidinylamine
- 2-Pyrimidinamine, 4-(5-chloro-2-thienyl)-
- 4-(5-Chlorothiophen-2-yl)pyrimidin-2(1H)-imine
- 855308-65-5
- Z991536698
- CS-0366394
- AKOS005069756
- SB60252
- 1T-0646
- 4-(5-chloro-2-thienyl)-2-pyrimidinamine, AldrichCPR
- DTXSID00377007
- MFCD03617979
-
- MDL: MFCD03617979
- Inchi: 1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12)
- InChI Key: MBRAZDYXAMJHDO-UHFFFAOYSA-N
- SMILES: C1(N)=NC=CC(C2SC(Cl)=CC=2)=N1
Computed Properties
- Exact Mass: 210.99700
- Monoisotopic Mass: 210.9970961g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.461
- Melting Point: 184-186°C
- Boiling Point: 426.5°C at 760 mmHg
- Flash Point: 211.8°C
- Refractive Index: 1.676
- PSA: 80.04000
- LogP: 3.02190
4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 043599-500mg |
4-(5-Chloro-2-thienyl)-2-pyrimidinamine, >95% |
855308-65-5 | >95% | 500mg |
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| abcr | AB156785-500 mg |
4-(5-Chloro-2-thienyl)-2-pyrimidinamine; . |
855308-65-5 | 500mg |
€165.50 | 2023-05-08 | ||
| abcr | AB156785-1 g |
4-(5-Chloro-2-thienyl)-2-pyrimidinamine; . |
855308-65-5 | 1g |
€240.40 | 2023-05-08 | ||
| abcr | AB156785-5 g |
4-(5-Chloro-2-thienyl)-2-pyrimidinamine; . |
855308-65-5 | 5g |
€637.30 | 2023-05-08 | ||
| abcr | AB156785-10 g |
4-(5-Chloro-2-thienyl)-2-pyrimidinamine; . |
855308-65-5 | 10g |
€1032.90 | 2023-05-08 |
4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine Suppliers
4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine
4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine: A Comprehensive Overview
The compound 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine (CAS No: 855308-65-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine features a pyrimidine ring substituted with a 5-chlorothiophene moiety at the 4-position and an amino group at the 2-position, making it a unique derivative with potential for further functionalization and biological evaluation.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, anticancer agents, and antiviral drugs. The presence of the thiophene ring in 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine adds electronic and steric properties that can enhance its binding affinity to various biological targets. For instance, researchers have explored the potential of this compound as a modulator of protein kinases, which are key players in cellular signaling pathways. The chloro substituent on the thiophene ring further introduces electron-withdrawing effects, which can influence the overall reactivity and selectivity of the molecule.
The synthesis of 4-(5-Chlorothiophen-2-yl)pyrimidin-2-amine typically involves multi-step reactions, including nucleophilic substitutions, condensations, and reductions. One common approach is the Buchwald-Hartwig amination reaction, which allows for the formation of nitrogen-containing heterocycles with high efficiency. This method has been optimized in recent years to improve yields and reduce reaction times, making it more accessible for large-scale production. Additionally, advancements in catalytic systems have enabled the selective formation of the desired regioisomer, ensuring high purity and consistency in the final product.
From an application standpoint, 4-(5-Chlorothiophen-2-y1)pyrimidin=2=amine has shown promise in preclinical studies as a potential therapeutic agent. For example, it has demonstrated moderate inhibitory activity against several cancer cell lines, suggesting its potential role in anticancer therapy. Furthermore, its ability to modulate key enzymes involved in viral replication has positioned it as a candidate for antiviral drug development. These findings underscore the versatility of this compound and its potential impact on future drug discovery efforts.
In terms of structural characterization, 4-(5-Chlorothiophen=2=yl)pyrimidin=2=amine has been thoroughly analyzed using modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, electronic distribution, and intermolecular interactions. Such information is invaluable for understanding its pharmacokinetic properties and optimizing its bioavailability for therapeutic applications.
Looking ahead, ongoing research is focused on exploring novel synthetic routes for 4-(5-Chlorothiophen=2=yl)pyrimidin=2=amine, as well as investigating its interactions with various biological systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials. As our understanding of this compound deepens, it is anticipated that 4-(5-Chlorothiophen=2=yl)pyrimidin=2=amine will play an increasingly important role in advancing medical science.
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